tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-chlorosulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNFZSSXSSJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732394 | |
| Record name | tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935845-20-8 | |
| Record name | tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Temperature and Solvent Effects
The chlorosulfonylation step is highly sensitive to temperature. Excess heat promotes sulfonic acid byproduct formation, while suboptimal temperatures reduce reaction rates. A balance is achieved at –20°C in dichloromethane, yielding 78% of the desired product. Polar aprotic solvents like THF improve reagent solubility but necessitate lower temperatures to avoid Boc group cleavage.
Catalytic Systems
Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), enhance the reactivity of sulfuryl chloride in biphasic systems. This approach reduces reagent waste and simplifies purification.
Table 3: Optimization of Catalytic Conditions
| Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| None | CH₂Cl₂ | –20 | 65% |
| TBAB | CH₂Cl₂/H₂O | –20 | 78% |
| DBU | THF | 0 | 70% |
Purification and Characterization Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Recrystallization from cold diethyl ether yields crystalline this compound with >99% purity. Structural confirmation relies on:
-
¹H NMR : δ 1.44 (s, 9H, Boc), 3.40–3.55 (m, 4H, pyrrolidine), 4.10 (q, 1H, SO₂Cl).
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HRMS : m/z calcd. for C₉H₁₆ClNO₄S [M+H]⁺: 269.75, found: 269.74.
Comparative Analysis of Methodologies
The Wiley method excels in stereoselectivity (>95% anti) but requires cryogenic conditions, limiting scalability. In contrast, the patented approach achieves comparable yields (82%) under milder conditions, making it industrially viable. However, the latter’s reliance on PTCs introduces additional purification steps.
Recent Advances and Innovations
Recent patents highlight the use of enzymatic resolution to enhance enantiomeric excess (ee) in Boc-protected intermediates. Additionally, microwave-assisted sulfonylation reduces reaction times from 12 hours to 30 minutes, albeit with a slight yield reduction (75%) .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonyl derivatives.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Organic Synthesis
tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in producing sulfonamide and sulfonate ester derivatives through substitution reactions. The reactivity of the chlorosulfonyl group allows for the formation of diverse products, making it valuable in synthetic chemistry.
Medicinal Chemistry
In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications. Its ability to form stable sulfonamide bonds makes it a candidate for drug development, particularly in designing enzyme inhibitors. The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes through covalent modification. |
| Anticancer Potential | Demonstrated activity against cancer cell lines. |
| Mechanistic Studies | Used as a probe in studies investigating enzyme mechanisms. |
Case Study: Anticancer Activity
Research has indicated that this compound exhibits anticancer properties through its interaction with specific enzymes involved in cancer progression. Studies utilizing mass spectrometry and NMR spectroscopy have elucidated binding affinities and interaction sites of the compound with various enzymes, enhancing our understanding of its mechanism of action.
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity facilitates the synthesis of complex molecules that are essential in various applications ranging from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate
- tert-Butyl 3-(chlorosulfonyl)ethylpyrrolidine-1-carboxylate
Comparison: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity compared to its analogs. The presence of the chlorosulfonyl group in different positions or with different substituents can significantly alter the reactivity and applications of these compounds .
Biological Activity
tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological mechanisms, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₆ClNO₄S
- Molecular Weight : 303.77 g/mol
- Physical State : Typically stored as an oil at -10°C.
The compound features a chlorosulfonyl group, which is known for its high reactivity, allowing it to interact with various biological molecules. The tert-butyl ester group provides steric hindrance that influences the compound's reactivity and selectivity towards biological targets.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This can lead to:
- Enzyme Inhibition : The chlorosulfonyl moiety can inhibit enzyme activity by modifying active sites, which is crucial for understanding enzyme mechanisms and developing inhibitors.
- Protein Modulation : The compound's reactivity allows it to alter protein functions, potentially impacting various biological pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes through covalent modification. |
| Anticancer Potential | Demonstrated activity against cancer cell lines, particularly through PARP inhibition assays. |
| Mechanistic Studies | Used as a probe in studies investigating enzyme mechanisms and pathways involving sulfonylation. |
Case Studies and Research Findings
- Anticancer Activity :
-
Mechanistic Insights :
- Studies utilizing mass spectrometry and NMR spectroscopy have elucidated binding affinities and interaction sites of the compound with various enzymes, enhancing our understanding of its mechanism of action.
- Synthetic Applications :
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable tool in several areas:
- Drug Development : Its ability to inhibit enzymes makes it a candidate for developing new therapeutics targeting diseases characterized by enzyme dysregulation.
- Research Tool : Utilized in biochemical assays to study enzyme mechanisms and cellular pathways involving sulfonylation processes.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves reacting pyrrolidine derivatives with chlorosulfonyl isocyanate or related sulfonating agents under controlled conditions. A multi-step approach is common:
- Step 1 : Activation of the pyrrolidine nitrogen using tert-butyl chloroformate to form the Boc-protected intermediate.
- Step 2 : Sulfonylation at the C3 position using chlorosulfonyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C .
- Key variables : Temperature control (<5°C prevents side reactions), stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonating agent), and solvent polarity (DCM enhances electrophilic reactivity). Yields range from 50–75%, with impurities like over-sulfonated byproducts mitigated via flash chromatography (ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and chlorosulfonyl moiety (δ ~3.5–4.0 ppm for pyrrolidine protons adjacent to sulfonyl).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₆ClNO₄S, MW 293.75 g/mol) with expected isotopic clusters for Cl .
- IR Spectroscopy : Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group incorporation .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the chlorosulfonyl group.
- Avoid moisture and prolonged exposure to light, which can degrade the Boc protecting group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
The chlorosulfonyl group acts as a strong electrophile due to the electron-withdrawing nature of the sulfonyl moiety. In nucleophilic substitutions (e.g., with amines or alcohols):
- Mechanism : The sulfur atom undergoes sp³ hybridization, enabling a two-step process: (1) nucleophilic attack at sulfur, (2) chloride departure.
- Steric effects : The tert-butyl group at the pyrrolidine N-position creates steric hindrance, directing sulfonylation regioselectively to C3 .
- Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced stabilization of the transition state .
Q. How can contradictory data on sulfonylation efficiency be resolved when scaling up synthesis?
Discrepancies in yields between small-scale (mg) and large-scale (g) syntheses often arise from:
- Heat dissipation : Exothermic sulfonylation requires efficient cooling in larger reactors to avoid thermal degradation.
- Mixing efficiency : Turbulent flow in microreactors improves reagent contact, achieving >90% conversion vs. 70% in batch reactors .
- Case study : A 10 g-scale synthesis using continuous flow microreactors (residence time: 5 min, 0°C) achieved 82% yield, outperforming batch methods (65%) .
Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?
- Buffer selection : Use low-polarity buffers (e.g., PBS with 10% DMSO) to minimize hydrolysis.
- pH control : Stability decreases at pH >7.5; maintain pH 6.0–7.0 to preserve the chlorosulfonyl group.
- Short-term use : Prepare fresh solutions and avoid freeze-thaw cycles, as degradation products (e.g., sulfonic acid) form within 24 hours at 25°C .
Critical Research Gaps
- Toxicity Profiling : Limited data on in vitro cytotoxicity (e.g., IC₅₀ in HEK293 cells) necessitate further studies for biological applications.
- Catalytic Asymmetric Synthesis : Current methods lack enantiocontrol; chiral auxiliaries or organocatalysts could enable access to stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
